5-(Amino(phenyl)methyl)-N-(tert-butyl)-3-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Amino(phenyl)methyl)-N-(tert-butyl)-3-methylpyridin-2-amine is a complex organic compound featuring a pyridine ring substituted with an amino group, a phenylmethyl group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Amino(phenyl)methyl)-N-(tert-butyl)-3-methylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of 3-methylpyridine with a tert-butyl halide, followed by the introduction of the amino group through nucleophilic substitution. The phenylmethyl group can be added via a Friedel-Crafts alkylation reaction using benzyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(Amino(phenyl)methyl)-N-(tert-butyl)-3-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The phenylmethyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride as catalysts.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted phenylmethyl derivatives.
Scientific Research Applications
5-(Amino(phenyl)methyl)-N-(tert-butyl)-3-methylpyridin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(Amino(phenyl)methyl)-N-(tert-butyl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenylmethyl and tert-butyl groups contribute to the compound’s hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Ditert-butylphenol: Known for its fungicidal activity and cytotoxic properties.
Tertiary butyl esters: Widely used in synthetic organic chemistry for their stability and reactivity.
Uniqueness
5-(Amino(phenyl)methyl)-N-(tert-butyl)-3-methylpyridin-2-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the amino and phenylmethyl groups provide versatility in chemical reactions and potential biological activities.
Properties
Molecular Formula |
C17H23N3 |
---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
5-[amino(phenyl)methyl]-N-tert-butyl-3-methylpyridin-2-amine |
InChI |
InChI=1S/C17H23N3/c1-12-10-14(11-19-16(12)20-17(2,3)4)15(18)13-8-6-5-7-9-13/h5-11,15H,18H2,1-4H3,(H,19,20) |
InChI Key |
LTWPMTCFBIOUAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NC(C)(C)C)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.